IDX899

Description

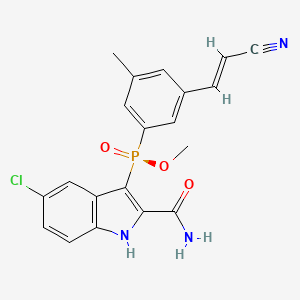

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBYTKOSZYQOPV-CCEZBSFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[P@@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018450-26-4 | |

| Record name | Fosdevirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018450264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosdevirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSDEVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4I0C281BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Design Principles of Idx899

Conceptual Framework for Aryl Phosphinate-Indole (APhI) Scaffold Design

The development of the Aryl Phosphinate-Indole (APhI) scaffold was a rational design effort aimed at creating new NNRTIs with a superior resistance profile. The primary challenge with first-generation NNRTIs was the rapid selection of viral variants, particularly the K103N and Y181C mutations in the reverse transcriptase enzyme, which significantly reduce inhibitor binding. nih.govresearchgate.net

The conceptual strategy involved creating a novel chemical framework that could effectively inhibit these resistant forms of HIV-1 RT. Researchers identified an initial lead compound, an Aryl-Phospho-Indole, which demonstrated activity against the virus. researchgate.net The design incorporated a phosphinate linker, a key structural element intended to confer conformational flexibility. This flexibility allows the inhibitor to adapt its shape and maintain binding affinity within the allosteric hydrophobic pocket of the reverse transcriptase, even after mutations have altered the pocket's topography. frontiersin.org The core structure consists of an indole scaffold linked at the 3-position to an aryl group via a methyl phosphinate bridge, with a carboxamide group at the 2-position of the indole. This framework was conceived to establish critical interactions within the NNRTI binding pocket while allowing for systematic modification to optimize antiviral potency and pharmacokinetic properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies in the Aryl Phosphinate-Indole Series

Following the establishment of the APhI scaffold, extensive structure-activity relationship (SAR) studies were undertaken to understand how chemical modifications influenced antiviral efficacy. Over 300 analogues of the methyl phosphinate series were synthesized and evaluated in cellular assays to map out the key determinants of potency. researchgate.net

One of the most critical findings from the SAR studies was the role of stereochemistry at the phosphorus atom. The phosphinate linker creates a chiral center, and upon separation of the enantiomers, it was discovered that the antiviral activity was exclusively associated with the (R)-enantiomer. The (S)-enantiomer was found to be inactive. nih.govresearchgate.net This stereospecificity highlights a precise orientational requirement for the molecule to effectively bind within the reverse transcriptase pocket.

The table below summarizes the activity of key analogues, illustrating the impact of substitutions on the indole scaffold.

| Compound | Indole C5-Substituent | EC50 WT (μM) | EC50 K103N (μM) | EC50 Y181C (μM) |

|---|---|---|---|---|

| Analogue 1 | H | 0.0003 | 0.0100 | 0.0220 |

| Analogue 2 | F | 0.0006 | 0.0080 | 0.0150 |

| Analogue 3 (with Cl) | Cl | 0.0004 | 0.0040 | 0.0060 |

Rational Optimization of the Phosphinate Aryl Substituent in NNRTI Development

A major focus of the lead optimization process was the systematic modification of the aryl substituent attached to the phosphinate group. This part of the molecule extends into a flexible region of the NNRTI binding pocket, and alterations here were found to have a profound impact on the compound's ability to inhibit resistant viral strains, particularly the challenging K103N/Y181C double mutant. nih.govresearchgate.net

Initial substituted phenyl phosphino-indole analogues showed high potency against wild-type HIV-1. However, achieving significant activity against the double mutant proved more challenging. It was observed that analogues bearing long, lipophilic groups on the phenyl ring tended to exhibit better activity against mutant viruses. researchgate.net This led to a focused effort to explore a variety of substitutions on the phenyl ring to enhance interactions within the mutated binding pocket.

This rational optimization culminated in the discovery of IDX899 (also known as RP-13s). This compound features a phenyl ring substituted with both a methyl group at the 3-position and an acrylonitrile group at the 5-position. nih.gov The unique combination of these substituents proved to be optimal, conferring exceptional potency against the K103N/Y181C double mutant, with a measured EC50 of just 11 nM. nih.govresearchgate.net This represented a significant breakthrough, as this double mutation typically confers high-level resistance to many other NNRTIs.

The data below illustrates the dramatic improvement in potency against the double mutant virus through systematic optimization of the aryl substituent.

| Compound | Aryl Substituent | EC50 WT (μM) | EC50 K103N/Y181C (μM) |

|---|---|---|---|

| Analogue 4 | Phenyl | 0.0004 | >1 |

| Analogue 5 | 3-cyano-phenyl | 0.0008 | 0.0650 |

| Analogue 6 | 3-(E)-acrylonitrile-phenyl | 0.0034 | 0.0495 |

| IDX899 | 3-Me,5-(E)-acrylonitrile-phenyl | 0.0018 | 0.0110 |

Compound Names

| Name/Code | Chemical Name/Description |

| IDX899 | 5-Chloro-3-({[(E)-2-cyanoethenyl]-5-methylphenyl}(methoxy)phosphoryl)-1H-indole-2-carboxamide. Also known as Fosdevirine. |

| NNRTI | Non-Nucleoside Reverse Transcriptase Inhibitor |

| APhI | Aryl Phosphinate-Indole |

Molecular Mechanism of Action of Idx899

Inhibition of HIV-1 Reverse Transcriptase (RT)

NNRTIs like IDX899 inhibit HIV-1 RT by binding to an allosteric site distinct from the enzyme's catalytic site wikipedia.orgmdpi.com. This binding event disrupts the normal function of the polymerase, thereby blocking HIV-1 replication wikipedia.org. IDX899 has demonstrated potent inhibition of HIV-1 replication in vitro, including against strains resistant to other NNRTIs asm.orgnih.gov. Its estimated mean 50% inhibitory concentration (IC₅₀) against wild-type HIV-1 replication was reported as 1.2 nM asm.orgresearchgate.net. IDX899 has shown activity against a range of HIV-1 strains, including those with single mutations like K103N or Y181C, double mutations such as Y181C/K103N, and clinical isolates exhibiting efavirenz (B1671121) resistance nih.govasm.org. Optimization efforts focused on the aryl-phospho-indole scaffold led to IDX899, which exhibited an EC₅₀ of 11 nM against the Y181C/K103N double mutant nih.govresearchgate.net.

Some research findings on the in vitro activity of IDX899 against different HIV-1 strains are summarized in the table below:

| HIV-1 Strain | EC₅₀ (nM) |

| Wild-type | 1.2 asm.orgresearchgate.net |

| Y181C/K103N double mutant | 11 nih.govresearchgate.net |

Allosteric Binding Site Interaction within HIV-1 RT

IDX899 binds allosterically to a hydrophobic pocket within the p66 subunit of the HIV-1 RT enzyme wikipedia.orgmdpi.com. This pocket, known as the NNRTI-binding pocket (NNIBP), is located approximately 10 Å away from the catalytic site wikipedia.orgtorvergata.it. The NNIBP is composed of various amino acid residues, including aromatic, hydrophobic, and hydrophilic residues from both the p66 and p51 subunits of RT wikipedia.org.

Crystal structure analysis of the RT enzyme in complex with NNRTIs has provided insights into these interactions mdpi.comtorvergata.it. Specific interactions observed in crystal structures of RT (with the Y181C/K103N double mutant) and IDX899 include a hydrogen bond with the Lys101 residue, π–π interactions with Pro236 and Tyr188 residues, and Van der Waals interactions with residues such as Phe227, Val106, Asn103, and Leu100 mdpi.com. These interactions contribute to the stable binding of IDX899 within the allosteric site.

In Vitro Antiviral Efficacy and Spectrum of Activity of Idx899

Potency against Wild-Type HIV-1 Strains in Cell Culture Models

In vitro studies have shown that IDX899 is a potent inhibitor of wild-type HIV-1 replication. The estimated mean 50% inhibitory concentration (IC50) for IDX899 against wild-type HIV-1 replication has been reported at nanomolar concentrations, specifically around 1.2 nM asm.org. Another source indicates an EC50 of 1 nM for wild-type HIV-1 probechem.com. This suggests high intrinsic antiviral activity against susceptible viruses.

Efficacy against Genotypically Characterized NNRTI-Resistant HIV-1 Mutants

A significant aspect of IDX899's profile is its activity against HIV-1 strains that have developed resistance to other NNRTIs nih.govresearchgate.netasm.orgi-base.info. Studies have assessed its efficacy against viruses harboring single or multiple NNRTI-resistance mutations.

Activity against Single Amino Acid Substitutions (e.g., K103N, Y181C)

IDX899 has shown marked activity against HIV-1 strains containing common single NNRTI-resistance mutations, such as K103N and Y181C asm.orgprobechem.comnih.govacs.org. EC50 values of 1.3 nM for K103N and 2.8 nM for Y181C have been reported probechem.com. This indicates that IDX899 retains potency against viruses carrying these prevalent resistance mutations.

Activity against Double and Complex NNRTI-Resistance Profiles

Beyond single mutations, IDX899 has demonstrated activity against HIV-1 variants with double and complex NNRTI-resistance profiles researchgate.netasm.orgprobechem.comnih.gov. For the double mutant K103N/Y181C, an EC50 of 11 nM has been reported probechem.comacs.org. IDX899 has been shown to remain active against many viruses selected by both first and second-generation NNRTIs researchgate.net. In vitro studies indicated that IDX899 remained sensitive (less than 4-fold change from wild-type) to 20 out of 23 single, double, and triple site-directed mutations, although greater resistance was observed for Y181C (14-fold), E138K/Y181I (11-fold), and E138K/Y181I/M230L (900-fold) i-base.info.

Interactive Data Table: In Vitro Activity of IDX899 Against Wild-Type and NNRTI-Resistant HIV-1 Mutants

| HIV-1 Strain/Mutation | EC50 (nM) | Fold Resistance (vs. Wild-Type) | Source |

| Wild-Type | 1.2 (mean IC50) | - | asm.org |

| Wild-Type | 1 | - | probechem.com |

| K103N | 1.3 | 1.3 (vs. 1 nM WT) | probechem.com |

| Y181C | 2.8 | 2.8 (vs. 1 nM WT) | probechem.com |

| K103N/Y181C | 11 | 11 (vs. 1 nM WT) | probechem.comacs.org |

| Y181C | - | 14 | i-base.info |

| E138K/Y181I | - | 11 | i-base.info |

| E138K/Y181I/M230L | - | 900 | i-base.info |

*Note: Fold resistance values are calculated relative to the wild-type EC50 of 1 nM from Source probechem.com where applicable.

Comparative Analysis of Antiviral Efficacy against First-Generation NNRTI-Resistant Viruses

IDX899 has been compared to first-generation NNRTIs regarding its activity against resistant viruses nih.govmedkoo.comi-base.infoprobechem.com. IDX899 demonstrated better activity than etravirine (B1671769) (TMC125) and equivalent activity to rilpivirine (B1684574) (TMC278) against virus pools selected by NNRTIs natap.org. It remained active against efavirenz-resistant virus pools containing up to 4 mutations natap.org. The cross-resistance profile of IDX899 was generally similar to those of etravirine and rilpivirine natap.org. Preclinical data suggested a significantly greater barrier to resistance for IDX899 compared to efavirenz (B1671121) nih.gov.

Assessment of Antiviral Activity in Primary Cell Cultures

While specific detailed data on IDX899's activity solely in primary cell cultures were not extensively found within the provided search results, studies involving primary cells are standard in evaluating the antiviral activity of HIV inhibitors plos.orgstemcell.comstanford.edu. One source mentions similar results against a panel of NRTI-resistant and wild-type clinical isolates in PBMCs (peripheral blood mononuclear cells), which are primary cells i-base.info. This suggests that IDX899's activity observed in cell lines is also relevant in a more physiologically relevant primary cell setting. Primary CD4 T cells are commonly used in HIV latency models and antiviral studies plos.org.

Mechanisms of Resistance to Idx899

In Vitro Selection and Characterization of IDX899-Resistant HIV-1 Isolates

In vitro selection experiments have been conducted to characterize the emergence of HIV-1 isolates with reduced susceptibility to IDX899. These studies involve culturing wild-type HIV-1 in the presence of escalating concentrations of IDX899 over multiple passages. The emergence of resistance is monitored by tracking viral replication and performing genotypic analysis of the reverse transcriptase (RT) gene in the evolving viral populations.

High-level resistance to IDX899 emerged slowly in these in vitro selection experiments, requiring a considerable number of passages (e.g., ≥ 29 passages) compared to some other NNRTIs. i-base.infonih.gov This suggests a higher in vitro barrier to resistance for IDX899. Analysis of the resistant viral isolates revealed specific mutations in the RT gene that were associated with reduced susceptibility to IDX899.

Identification and Analysis of Primary Resistance Pathways

In vitro selection studies indicated the presence of two distinct primary pathways through which HIV-1 develops resistance to IDX899. natap.orgresearchgate.netnih.govi-base.inforesearchgate.netnatap.org These pathways are characterized by the initial emergence of specific amino acid substitutions in the reverse transcriptase enzyme.

The E138K Resistance Pathway

One of the primary resistance pathways to IDX899 is initiated by the emergence of the E138K mutation in the HIV-1 reverse transcriptase. natap.orgresearchgate.netnih.govi-base.inforesearchgate.netnatap.org This mutation involves the substitution of glutamic acid (E) at position 138 with lysine (B10760008) (K). The E138K mutation has been identified as a key mutation in conferring reduced susceptibility to certain second-generation NNRTIs.

The V90I/Y181C Resistance Pathway

The second distinct primary resistance pathway observed for IDX899 involves mutations at positions V90I and/or Y181C. natap.orgi-base.inforesearchgate.netnih.govasm.orgnewdrugapprovals.orgbiospace.com This pathway can be initiated by either the V90I mutation (valine to isoleucine at position 90) or the Y181C mutation (tyrosine to cysteine at position 181), or a combination thereof. The Y181C mutation is a well-characterized NNRTI resistance mutation, commonly associated with resistance to first-generation NNRTIs.

Emergence and Role of Secondary and Compensatory Mutations (e.g., S134I, I135R, G190E, M230L)

While primary mutations initiate the resistance pathways, the development of high-level resistance to IDX899 often requires the accumulation of additional mutations. natap.orgnatap.org These secondary or compensatory mutations emerge over time under continued drug pressure and can further reduce viral susceptibility to IDX899, and in some cases, impact viral fitness.

Examples of secondary and compensatory mutations that have been observed in conjunction with primary IDX899 resistance mutations in vitro include S134I, I135R, G190E, and M230L. researchgate.netresearchgate.net The addition of mutations like M230L to primary resistance mutations (e.g., E138K/Y181I) can lead to high-level resistance to IDX899 and other NNRTIs. natap.org Compensatory mutations can also play a role in ameliorating potential fitness costs associated with the primary resistance mutations, although this aspect requires further detailed investigation for IDX899. mdpi.comi-base.info

Genetic Barrier to Resistance of IDX899 in Vitro

The genetic barrier to resistance refers to the number and type of mutations required for a virus to develop resistance to an antiviral drug. A higher genetic barrier implies that multiple mutations are needed, making the development of resistance less likely or slower.

Preclinical data for IDX899 suggest a significantly greater barrier to resistance compared to that of the first-generation NNRTI efavirenz (B1671121). nih.gov In vitro selection experiments showed that the emergence of IDX899-resistant HIV-1 isolates was slower and required several mutations, indicating a higher barrier to resistance for IDX899. biospace.comresearchgate.net High level resistance to IDX899 emerged slowly in vitro, typically requiring a substantial number of passages. i-base.infonih.gov This higher genetic barrier is attributed to the need for the accumulation of multiple mutations, including both primary and secondary/compensatory mutations, to confer high-level resistance. natap.orgnatap.org

Cross-Resistance Profiles between IDX899 and Other NNRTI Compounds

Cross-resistance occurs when resistance to one drug confers resistance to other drugs within the same class. Understanding the cross-resistance profile of IDX899 is important for determining its potential use in patients who have failed previous NNRTI-based regimens.

In vitro studies evaluating the cross-resistance profile of IDX899 have shown that it remains active against many viruses selected by both first and second-generation NNRTIs. researchgate.netresearchgate.net IDX899 demonstrated favorable activity against virus pools resistant to efavirenz (EFV) and etravirine (B1671769) (TMC125). natap.org Specifically, IDX899 showed better activity against both TMC125R and EFVR virus pools compared to some other tested drugs. natap.org

However, cross-resistance between IDX899 and other second-generation NNRTIs like TMC125 and rilpivirine (B1684574) (TMC278) has been observed. IDX899-resistant virus pools showed high-level resistance to TMC125 and TMC278 in some cases. natap.org Conversely, TMC125R virus pools remained largely sensitive to IDX899, with only a small fraction showing moderate resistance. natap.org The cross-resistance profile of IDX899 against virus pools was generally similar to those of TMC125 and TMC278, but it differed from that of EFV. natap.org EFV often retained more activity against IDX899-resistant virus pools compared to TMC125 and TMC278. natap.org

Table 1: Illustrative Fold Resistance of IDX899 and Other NNRTIs Against NNRTI-Selected Virus Pools

| Test Drug | IDX899-Selected Virus Pools (Average Fold Resistance) | TMC125-Selected Virus Pools (Average Fold Resistance) | EFV-Selected Virus Pools (Average Fold Resistance) |

| IDX899 | 214 | 5 | 6 |

| TMC125 | 603 | 65 | 156 |

| TMC278 | 253 | 33 | 9 |

| EFV | 92 | 531 | 673 |

| Note: Data derived from in vitro studies and represent average fold resistance. Specific fold resistance values can vary depending on the specific mutations present in the virus pool. researchgate.net |

This table illustrates that while IDX899-selected viruses show high resistance to IDX899 and considerable cross-resistance to TMC125 and TMC278, IDX899 retains better activity against virus pools selected by TMC125 and EFV compared to the activity of TMC125 and EFV against their respective resistant pools. researchgate.net

Susceptibility of IDX899-Resistant Strains to Existing NNRTIs

Studies have investigated the susceptibility of IDX899-resistant viral strains to other currently available NNRTIs. IDX899-resistant virus pools have generally shown high-level resistance to several tested drugs. natap.org However, among the NNRTIs tested, efavirenz (EFV) has demonstrated the most activity against IDX899-resistant virus pools and exhibits the most distinct cross-resistance profile compared to IDX899. natap.org Specifically, only viruses containing the M230L mutation, often in conjunction with other mutations like E138K/Y181I, were highly resistant to EFV (>100-fold). natap.org

Conversely, etravirine (TMC125) and rilpivirine (TMC278) were generally not active against IDX899-resistant virus pools. natap.org

Activity of IDX899 against Viruses Resistant to Other NNRTI Classes

Specifically, TMC125R virus pools, some with up to five mutations, largely remained sensitive to IDX899; only one out of ten such pools showed moderate resistance to IDX899. natap.org The average fold-resistance of IDX899 against TMC125R virus pools was significantly lower, averaging over 13-fold less than that of TMC125. natap.org Most TMC125R virus pools, however, were highly cross-resistant to EFV. natap.org

The cross-resistance profile of IDX899 against virus pools was largely confirmed using site-directed mutant viruses, although the degree of resistance was sometimes higher in virus pools, potentially due to the presence of minor mutant species not detected by population sequencing. natap.org The addition of M230L to E138K/Y181I resulted in high-level resistance to IDX899, TMC125, and TMC278, but had less impact on EFV. natap.org

The following table summarizes the average fold-shift in resistance for IDX899, TMC125, TMC278, and EFV when tested against virus pools selected by IDX899, TMC125, and EFV. researchgate.net

| Test Drug | IDX899-Selected Virus Pools (Average Fold Resistance) | TMC125-Selected Virus Pools (Average Fold Resistance) | EFV-Selected Virus Pools (Average Fold Resistance) |

| IDX899 | 214 | 5 | 6 |

| TMC125 | 603 | 65 | 156 |

| TMC278 | 253 | 33 | 9 |

| EFV | 92 | 531 | 673 |

Phenotypic Characterization of Resistance Levels and Viral Fitness of Resistant Mutants

Phenotypic characterization of IDX899-resistant mutants has shown varying levels of resistance. Most (5 out of 8) IDX899 virus pools developed moderate to high-level resistance to IDX899 in vitro. natap.org High-level resistance to IDX899 emerged slowly over multiple passages in in vitro selection experiments. i-base.info

Structural Biology and Computational Analysis of Idx899 Rt Interactions

Molecular Docking Simulations of IDX899 with HIV-1 Reverse Transcriptase

Molecular docking is a computational method crucial for predicting how a ligand, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) IDX899, binds to its target protein, in this case, HIV-1 reverse transcriptase (RT). sums.ac.irnih.gov This technique models the interaction between the small molecule and the protein's binding site to determine the preferred orientation and conformation of the ligand, forming a stable complex. sums.ac.irnih.gov The insights gained from these simulations are vital for understanding the binding affinity and mechanism of action of antiretroviral drugs. sums.ac.ir

Molecular modeling allows for the elucidation of the molecular mechanisms of resistance that arise from structural changes in the RT enzyme. nih.govmdpi.com For second-generation NNRTIs like IDX899, docking studies are used to analyze their binding modes within the NNRTI binding site (NNBS) of both wild-type and clinically relevant mutant RTs. researchgate.net By evaluating these binding interactions computationally, researchers can rationalize inhibitor selection and guide the design of new compounds with improved potency and resistance profiles. nih.govnih.gov Docking-based approaches are also valuable for predicting the impact of specific mutations on drug resistance. nih.gov

Characterization of Key Interaction Motifs within the Non-Nucleoside Reverse Transcriptase Inhibitor Binding Pocket (NNIBP)

The NNRTI binding pocket (NNIBP) is an allosteric, hydrophobic pocket located on the p66 subunit of HIV-1 RT, approximately 10 Å away from the polymerase active site. nih.gov The binding of an NNRTI within this pocket induces a conformational change in the enzyme that distorts the polymerase primer grip, thereby inhibiting the proper positioning of the nucleic acid primer at the active site and blocking DNA synthesis. nih.govnih.gov The spatial arrangement of NNRTIs, which often adopt a butterfly-like conformation, is maintained by hydrophobic forces and hydrogen bonds with the lipophilic and polar residues lining the pocket. nih.gov

The NNIBP is composed of several key amino acid residues that are critical for the binding of NNRTIs. Aromatic residues, particularly Tyr181 and Tyr188, play a significant role in determining inhibitor susceptibility. nih.gov These residues often engage in π–π stacking and hydrophobic interactions with the aromatic rings of the inhibitor. nih.gov The mutation of Tyr181 to cysteine (Y181C), a common resistance pathway for NNRTIs including IDX899, results in the loss of these crucial hydrophobic interactions. researchgate.netnih.gov

Other important residues include Lys101 and Lys103. The backbone atoms of these residues can form hydrogen bonds with the inhibitor, anchoring it within the pocket. nih.gov For instance, a crucial hydrogen-bond interaction is often observed between the backbone N-H of Lys103 and a carbonyl group on the inhibitor. nih.gov The mutation of these residues can disrupt binding and lead to drug resistance. nih.gov

The stability and affinity of the NNRTI-RT complex are governed by a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: Hydrogen bonds, while weaker than covalent bonds, are critical for the specificity and directionality of ligand binding. nih.gov Within the NNIBP, NNRTIs can form hydrogen bonds with the main chain atoms of residues like Lys101 and Lys103. nih.govresearchgate.net These interactions with the protein backbone are particularly important for second-generation NNRTIs, as they are less likely to be disrupted by side-chain mutations, a common mechanism of drug resistance. researchgate.netcrick.ac.uk

Hydrophobic Interactions: The NNIBP is predominantly hydrophobic, and interactions with aromatic residues such as Tyr181, Tyr188, Phe227, and Trp229 are essential for high-affinity binding. nih.gov The aromatic portions of NNRTIs engage in π–π stacking interactions with the side chains of these residues. nih.gov The loss of these interactions, for example through the Y181C mutation, is a major cause of resistance. nih.gov

Insights from X-ray Crystallography in NNRTI Drug Design and Optimization

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of biological macromolecules. mdpi.com It has been indispensable in the field of anti-HIV drug discovery, offering detailed atomic-level views of RT in complex with various inhibitors. nih.govyoutube.com These crystal structures reveal the precise binding modes of NNRTIs within the allosteric pocket and illuminate the conformational changes that occur upon inhibitor binding. youtube.com

This structural information is the foundation of structure-based drug design, a rational approach to developing new therapeutic agents. mdpi.com By visualizing the interactions between an NNRTI and the amino acid residues of the NNIBP, medicinal chemists can design new compounds with modified chemical scaffolds that optimize these interactions for enhanced potency and improved pharmacokinetic properties. nih.gov Furthermore, crystal structures of NNRTIs bound to mutant RT enzymes provide critical insights into the molecular basis of drug resistance, guiding the design of second-generation inhibitors, like IDX899, that can overcome these mutations. nih.govnih.gov A systematic, iterative protein crystal engineering approach has been developed to optimize RT for crystallization, enabling the rapid determination of high-resolution structures useful in developing new anti-AIDS drugs. nih.gov

Computational Approaches for Predicting Binding Affinity and Specificity

Predicting the binding affinity between a drug candidate and its target is a central challenge in drug discovery. frontiersin.org Computational methods offer a cost-effective and rapid means to screen large numbers of compounds and prioritize those with the highest likelihood of success. frontiersin.orgmdpi.com These approaches range from molecular docking simulations, which predict binding poses, to more complex techniques that calculate the free energy of binding. nih.gov

Modern approaches often employ artificial intelligence (AI), machine learning (ML), and deep learning (DL) to predict drug-target binding affinities (DTBA). frontiersin.org These data-driven methods learn from large datasets of known drug-target interactions to build predictive models. frontiersin.org For NNRTIs, these computational tools can predict how mutations in the RT enzyme will affect the binding affinity of a specific inhibitor, thereby forecasting potential resistance issues. nih.gov By integrating structural data with advanced algorithms, these methods provide valuable guidance for optimizing lead compounds to enhance both their affinity for the target and their specificity, minimizing off-target effects.

Role of Structural Biology in Understanding Resistance Mechanisms at the Molecular Level

The effectiveness of antiretroviral therapy is often limited by the emergence of drug-resistant HIV-1 strains. nih.gov Structural biology plays a pivotal role in understanding how specific mutations in HIV-1 RT lead to inhibitor resistance. crick.ac.uk In vitro studies have shown that the two primary resistance pathways for IDX899 are initiated by mutations at E138K and Y181C. researchgate.net

High-resolution crystal structures of mutant RT enzymes reveal the molecular consequences of these amino acid substitutions. crick.ac.uknih.gov For example, the Y181C mutation removes the bulky aromatic side chain of tyrosine, which is critical for hydrophobic and π–π stacking interactions with many NNRTIs. nih.gov This loss of favorable interactions reduces the inhibitor's binding affinity. nih.gov The E138K mutation can also confer resistance to second-generation NNRTIs. stanford.edu

Interestingly, studies have shown that the Y181C and E138K mutations can have antagonistic effects. nih.gov The presence of both mutations can impair the enzyme's fitness and may result in a lower level of resistance to certain drugs than the Y181C mutation alone. nih.gov By providing a detailed view of the altered inhibitor-enzyme interactions in mutant structures, structural biology allows researchers to understand these complex phenomena and design new NNRTIs that are less susceptible to known resistance mutations. nih.govnih.gov

Preclinical Pharmacological Considerations Relevant to Antiviral Action

In Vitro Metabolic Stability and Biotransformation Pathways (e.g., Cytochrome P450 System)

Preclinical pharmacokinetic investigations into IDX899 revealed that the compound undergoes significant biotransformation through both cytochrome P450 (CYP450)-mediated pathways and phase II metabolism via conjugation newdrugapprovals.org. This extensive metabolism suggests that hepatic clearance is likely the primary route of elimination for IDX899 newdrugapprovals.org.

In vitro studies specifically examining the interaction of IDX899 with human CYP450 enzymes indicated that IDX899 inhibited several isoforms, including CYP2C8, CYP2C9, and CYP2C19 wikipedia.org. Additionally, a clinical study provided evidence of weak inhibition of CYP2D6 and CYP3A4 wikipedia.org.

Despite the identified metabolic pathways, the comprehensive metabolic profile of IDX899 in humans remained under investigation newdrugapprovals.org. Studies involving microdosing with 14C-labeled IDX899 further supported the observation of extensive metabolism, particularly following oral administration. Consistent with significant hepatic metabolism, the excretion of unchanged IDX899 in urine was found to be negligible newdrugapprovals.org.

Plasma Protein Binding Characteristics and Implications for Drug Availability in Vitro

A key finding from preclinical pharmacokinetic studies of IDX899 is its high degree of plasma protein binding, reported to be greater than 99.8% newdrugapprovals.org. High plasma protein binding can influence the fraction of unbound drug available to exert pharmacological effects or undergo metabolism and excretion.

Despite this high protein binding, studies demonstrated that steady-state trough concentrations of IDX899 achieved in vivo exceeded the in vitro protein-binding adjusted EC50 (50% effective concentration) by approximately 3-144 fold, depending on the dose. Furthermore, the mean concentration at 24 hours following a single 200-mg dose administered under fed conditions was shown to exceed the in vitro protein binding-adjusted 90% inhibitory concentration (IC90) by fourfold. These findings suggest that even with extensive protein binding, sufficient concentrations of unbound IDX899 were available to achieve and surpass the in vitro inhibitory levels relevant to its antiviral activity.

Future Directions in Nnrti Research and Development

Advancing NNRTI Compounds with Enhanced Resistance Profiles

The development of NNRTIs with enhanced resistance profiles is a critical area of research due to the rapid emergence of drug-resistant HIV-1 strains nih.govnih.gov. IDX899 was explored as a next-generation NNRTI with the aim of possessing an advantageous resistance profile compared to earlier compounds like efavirenz (B1671121) (EFV) and nevirapine (B1678648) nih.govnih.gov. In vitro studies indicated that IDX899 demonstrated potent antiviral activity against wild-type HIV-1, with a 50% inhibitory concentration (IC50) of 1.2 nM nih.govresearchgate.net. Furthermore, it showed high activity against common NNRTI-resistant mutants, including those with the K103N and Y181C single-point mutations and double mutations, with 50% effective concentrations (EC50) of ≤2 nM in vitro nih.govresearchgate.net. Preclinical data suggested that IDX899 might have a significantly greater barrier to resistance compared to EFV nih.gov.

Strategies for Overcoming Evolving HIV-1 Resistance Mechanisms

Evolving resistance mechanisms pose a significant challenge to the long-term efficacy of NNRTIs nih.govfrontiersin.org. In vitro selection experiments with IDX899 identified two primary pathways to resistance, involving the E138K or the V90I/Y181C mutations nih.govnatap.org. Achieving high-level resistance to IDX899 in these experiments required the presence of additional mutations, such as M230L natap.org. This suggests that IDX899 exhibited a high in vitro barrier to resistance natap.org. Research into compounds like IDX899 contributes to understanding the specific mutations that confer resistance to newer NNRTI scaffolds, which is crucial for designing future compounds that can overcome these evolving mechanisms nih.govnih.gov.

Integration of Advanced Computational and Structural Biology Methodologies in Drug Discovery

Advanced computational and structural biology methodologies play a vital role in the rational design and optimization of NNRTI compounds nih.govresearchgate.netnih.gov. The development of aryl-phospho-indole scaffolds, such as IDX899, involved utilizing crystal structures of reverse transcriptase (RT) nih.gov. Studies investigating the binding of IDX899 to RT (Y181C/K103N) have observed key interactions, including an H-bond with Lys101, π–π interactions with Pro236 and Tyr188, and Van der Waals interactions with Phe227, Val106, Asn103, and Leu100 residues nih.gov. This kind of detailed interaction analysis, often facilitated by structural biology and computational methods, provides valuable insights into how NNRTIs bind to the allosteric pocket of RT and how mutations can affect this binding nih.govnih.gov. Such information is essential for structure-based drug design aimed at developing NNRTIs active against resistant strains nih.govnih.govresearchgate.net.

Role of In Vitro and Preclinical Models in Guiding NNRTI Development

In vitro and preclinical models are fundamental in the early stages of NNRTI development to assess antiviral potency, resistance profiles, and pharmacokinetic properties medscape.orgasm.org. IDX899 demonstrated potent in vitro activity against wild-type and NNRTI-resistant HIV-1 strains asm.org. Preclinical studies provided favorable toxicological and antiviral properties for IDX899 asm.org. In vitro cross-resistance profiling for IDX899 showed activity against EFV-resistant virus pools containing up to four mutations natap.org. These types of in vitro and preclinical evaluations are crucial for identifying promising candidates and guiding their progression to clinical trials medscape.orgasm.org.

Design of NNRTIs with Novel Binding Modes or Mechanisms

Exploring novel binding modes or mechanisms is a strategy to overcome existing resistance and improve NNRTI efficacy nih.gov. NNRTIs typically bind in a "butterfly-like" or "horseshoe-like" conformation in the hydrophobic allosteric pocket of RT nih.gov. The aryl-phospho-indole scaffold of IDX899 represents a distinct chemical class of NNRTIs wikipedia.orgnih.govresearchgate.net. While the specific novelty of IDX899's binding mode compared to other NNRTIs is not explicitly detailed in the provided snippets beyond its interactions within the known NNRTI binding pocket, the development of new scaffolds like IDX899 is part of the broader effort to find compounds that may interact differently or more effectively with mutated RT nih.govmdpi.com. The flexible linker in similar aryl-phospho-indole scaffolds has been noted for increasing stability and adaptability within the binding pocket of resistant strains nih.gov.

Potential for Combination Strategies with Other Antiretroviral Classes

Combination antiretroviral therapy (cART) is the standard of care for HIV treatment, and future NNRTIs would likely be used in combination with other drug classes longdom.orgmdpi.com. Although IDX899 is no longer in development, research into its potential combinations is relevant to future NNRTI strategies. Studies evaluating drug-drug interactions of IDX899 with other antiretroviral drugs, such as Truvada (a combination of tenofovir (B777) disoproxil fumarate (B1241708) and emtricitabine, both NRTIs) and atazanavir (B138) (a protease inhibitor), in healthy volunteers showed no evidence of clinically significant interactions researchgate.net. This suggests the potential for co-formulation or co-administration of IDX899, or similar future NNRTIs, with other antiretroviral classes, a key consideration for developing effective combination regimens longdom.orgresearchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.